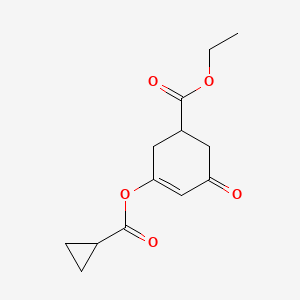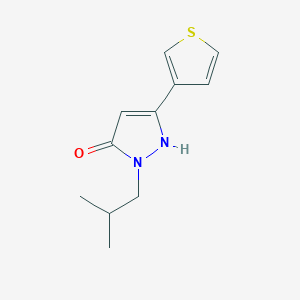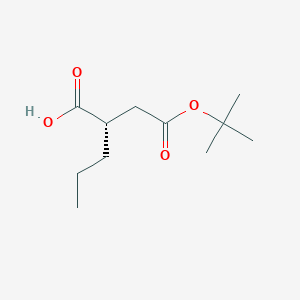
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a chiral center, making it optically active. The compound’s structure includes a tert-butoxy group, which is known for its steric hindrance and electron-donating properties. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with tert-butyl bromoacetate, followed by hydrolysis and subsequent oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The hydrolysis step can be carried out under acidic or basic conditions, depending on the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features may make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound may find use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral center and functional groups play a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include enzymatic catalysis, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid: The enantiomer of the compound, which may exhibit different biological activity and reactivity.
2-(2-(tert-butoxy)-2-oxoethyl)butanoic acid: A structural analog with a different carbon chain length.
2-(2-(tert-butoxy)-2-oxoethyl)hexanoic acid: Another analog with a longer carbon chain.
Uniqueness
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the tert-butoxy group. These features contribute to its distinct reactivity and potential applications in various fields. The comparison with similar compounds highlights the importance of stereochemistry and functional group modifications in determining the compound’s properties and uses.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
FPXXLDXAXQPOIJ-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
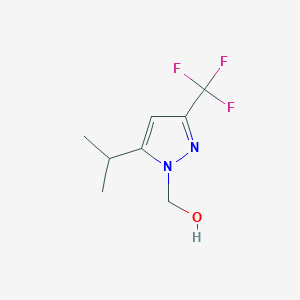
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)
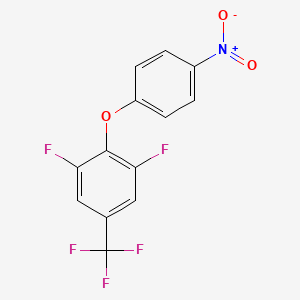
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)
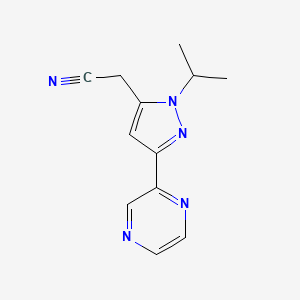
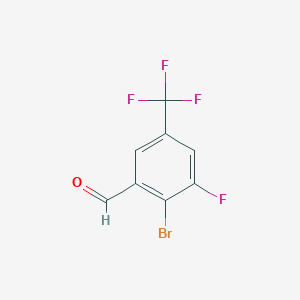
![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
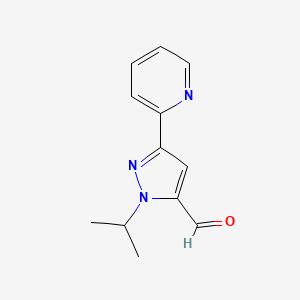
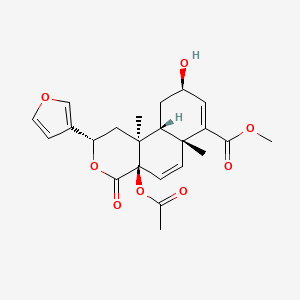
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
